

discovery and history of 2-Amino-1H-phenalen-1-one

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Compound of Interest

Compound Name: 2-Amino-1H-phenalen-1-one

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2-Amino-1H-phenalen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2-Amino-1H-phenalen-1-one**, a derivative of the highly efficient photosensitizer, 1H-phenalen-1-one. While the direct discovery and historical timeline of **2-Amino-1H-phenalen-1-one** are not extensively documented in publicly available literature, its synthesis and properties can be inferred from studies on related amino-phenalenone derivatives. This guide outlines a plausible synthetic pathway, projected physicochemical and spectroscopic properties, and explores its potential role in photodynamic therapy based on the known mechanisms of the parent compound.

Introduction

1H-Phenalen-1-one, a polycyclic aromatic hydrocarbon, is a well-established photosensitizer with a near-unity quantum yield for singlet oxygen production.[1] This property makes it and its derivatives attractive candidates for applications in photodynamic therapy (PDT) for cancer and antimicrobial treatments.[2][3] The introduction of an amino group at the 2-position of the phenalenone core is anticipated to modulate its electronic and, consequently, its photophysical and biological properties. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of **2-Amino-1H-phenalen-1-one**.

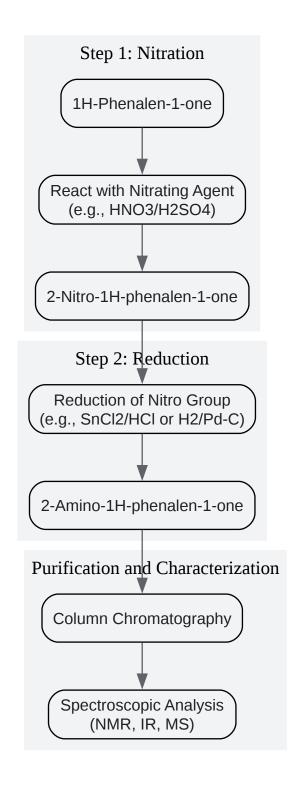


Synthesis of 2-Amino-1H-phenalen-1-one

A feasible synthetic route to **2-Amino-1H-phenalen-1-one** involves a two-step process starting from the parent compound, 1H-phenalen-1-one: electrophilic nitration followed by reduction of the nitro group.

Experimental Workflow





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Caption: Synthetic workflow for **2-Amino-1H-phenalen-1-one**.

Detailed Experimental Protocols



Step 1: Synthesis of 2-Nitro-1H-phenalen-1-one (Hypothetical Protocol)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-phenalen-1-one (1.0 eq) in concentrated sulfuric acid at 0 °C.
- Nitration: Slowly add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-Nitro-1H-phenalen-1-one.

Step 2: Synthesis of **2-Amino-1H-phenalen-1-one** (Hypothetical Protocol)

- Reaction Setup: To a solution of 2-Nitro-1H-phenalen-1-one (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq).
- Reduction: Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
- Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
- Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
- Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield 2-Amino-1H-phenalen-1-one. An alternative reduction method involves catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[4]

Physicochemical and Spectroscopic Data



Direct experimental data for **2-Amino-1H-phenalen-1-one** is not readily available. The following tables summarize the known properties of the parent compound, 1H-phenalen-1-one, and expected properties for the 2-amino derivative based on general chemical principles and data from related compounds.

Physicochemical Properties

Property	1H-Phenalen-1-one	2-Amino-1H-phenalen-1- one (Expected)
Molecular Formula	C13H8O	C13H9NO
Molecular Weight	180.21 g/mol	195.22 g/mol
Appearance	Yellow solid	Yellow to orange solid
Melting Point	153-156 °C[5]	Expected to be higher than the parent compound due to hydrogen bonding
Solubility	Soluble in organic solvents like chloroform and dichloromethane	Expected to have increased polarity and potential for solubility in more polar solvents

Spectroscopic Data (Expected)



Technique	1H-Phenalen-1-one (in CDCl₃)[6]	2-Amino-1H-phenalen-1- one (Expected in CDCl₃)
¹Η NMR (δ, ppm)	Aromatic protons in the range of 7.5-8.7 ppm.	Aromatic protons with shifts influenced by the electrondonating amino group. A broad singlet for the -NH ₂ protons.
¹³ C NMR (δ, ppm)	Carbonyl carbon around 184 ppm. Aromatic carbons in the range of 126-137 ppm.	Carbonyl carbon shift expected to be slightly altered. Aromatic carbon shifts will be influenced by the amino substituent.
IR (ν, cm ⁻¹)	C=O stretch around 1630-1640 cm ⁻¹ . Aromatic C-H stretches.	N-H stretches (two bands) in the range of 3300-3500 cm ⁻¹ . C=O stretch. Aromatic C-H stretches.
UV-Vis (λmax, nm)	~360 nm (n \rightarrow π) and ~250 nm (π \rightarrow π) in PBS.[1]	A red-shift in the absorption maxima is expected due to the electron-donating nature of the amino group.[1]

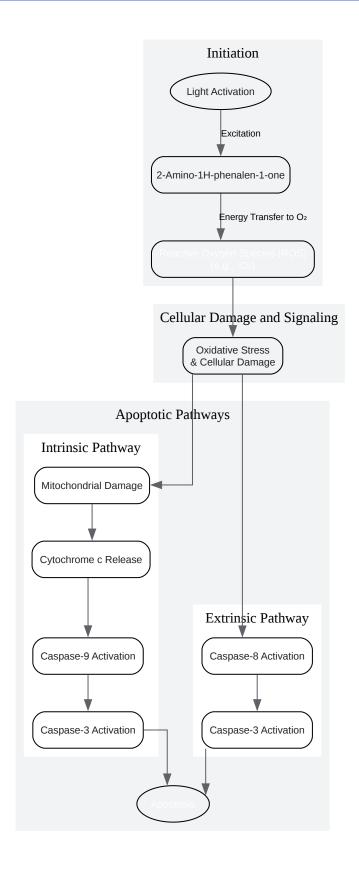
Biological Activity and Signaling Pathway

Phenalenone and its derivatives are potent photosensitizers that can be activated by light to produce reactive oxygen species (ROS), primarily singlet oxygen, through a Type II mechanism.[1][7] This forms the basis of their application in photodynamic therapy.

Proposed Signaling Pathway in Photodynamic Therapy

The light-activated **2-Amino-1H-phenalen-1-one** is expected to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, similar to the parent compound.[2]





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Caption: Proposed signaling pathway for **2-Amino-1H-phenalen-1-one** in PDT.



Upon light irradiation, the photosensitizer generates ROS, leading to cellular damage.[2] This can trigger the extrinsic apoptotic pathway through the activation of caspase-8 and the intrinsic pathway via mitochondrial damage and subsequent activation of caspase-9.[2][8] Both pathways converge on the activation of effector caspases, such as caspase-3, ultimately leading to programmed cell death (apoptosis).[8]

Conclusion

2-Amino-1H-phenalen-1-one represents a promising, yet underexplored, derivative of the potent photosensitizer 1H-phenalen-1-one. Based on the chemistry of related compounds, its synthesis is achievable through established nitration and reduction methodologies. The introduction of the amino group is predicted to alter its physicochemical and photophysical properties, potentially enhancing its utility in photodynamic therapy. Further research is warranted to synthesize and characterize this compound and to fully elucidate its biological activities and therapeutic potential.

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